Pyridylamidoxime-1-oxide

描述

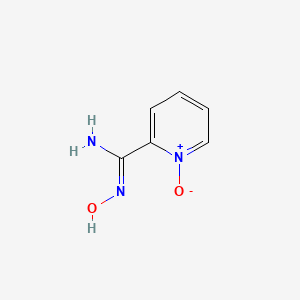

Structure

3D Structure

属性

IUPAC Name |

N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(8-10)5-3-1-2-4-9(5)11/h1-4,10H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRUGGRWJFSFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(=NO)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[N+](C(=C1)/C(=N/O)/N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65370-37-8 | |

| Record name | Picolinamidoxime, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065370378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Elaborate Chemical Transformations of Pyridylamidoxime 1 Oxide

Strategic Syntheses of Pyridylamidoxime-1-oxide and its Functionalized Congeners

The construction of the this compound scaffold can be achieved through various synthetic strategies, ranging from multicomponent and one-pot reactions to methods guided by the principles of green chemistry.

Multicomponent and One-Pot Synthetic Approaches to this compound Derivatives

Multicomponent reactions (MCRs) and one-pot syntheses offer efficient pathways to complex molecules from simple starting materials in a single operation, thereby reducing waste and saving time. nih.govnih.govmdpi.com While direct multicomponent syntheses of this compound are not extensively documented, analogous one-pot procedures for related structures, such as 1,2,4-oxadiazoles and other pyridine (B92270) derivatives, provide a conceptual framework. mdpi.comias.ac.in

A plausible one-pot approach to a this compound derivative would involve the in-situ formation of a pyridine-N-oxide with a nitrile functionality, followed by the addition of hydroxylamine (B1172632). For instance, the Hantzsch pyridine synthesis or other condensation reactions can be adapted to produce polysubstituted pyridines, which can then be oxidized to the corresponding N-oxide. acsgcipr.org If a nitrile group is present on the pyridine ring, subsequent treatment with hydroxylamine in the same reaction vessel would yield the desired amidoxime (B1450833). nih.gov

A representative one-pot synthesis of 1,2,4-oxadiazoles, which involves an amidoxime intermediate, from aryl nitriles and hydroxylamine followed by reaction with an acyl chloride, highlights the feasibility of such sequential reactions in a single pot. ias.ac.in This methodology could potentially be adapted for the synthesis of this compound derivatives.

Table 1: Comparison of Microwave vs. Conventional Methods for Pyridine Derivative Synthesis

| Compound | Microwave Yield (%) | Microwave Time (min) | Conventional Yield (%) | Conventional Time (h) |

| 5a | 93 | 7 | 84 | 6 |

| 5b | 94 | 7 | 83 | 8 |

| 5c | 90 | 5 | 73 | 9 |

Data adapted from a study on the synthesis of pyridine derivatives, illustrating the efficiency of microwave-assisted synthesis which is a common technique in one-pot approaches. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. ijarsct.co.inajrconline.org These principles can be applied to the synthesis of this compound through the use of safer solvents, atom-economical reactions, and energy-efficient methods. rsc.orgsemanticscholar.org

A key step in the synthesis of this compound is the N-oxidation of the parent pyridine. Traditional methods often use peracids, which can generate significant waste. Greener alternatives include the use of hydrogen peroxide with a catalyst like sodium tungstate (B81510) in an aqueous medium. ccspublishing.org.cn Another approach involves the solvent- and halide-free C-H functionalization of pyridine N-oxides, which demonstrates a high-yielding and atom-economical route to pyridine-2-yl substituted ureas. rsc.org This methodology underscores the potential for developing greener syntheses for other pyridine N-oxide derivatives.

The synthesis of the amidoxime group itself can also be made more environmentally friendly. The reaction of nitriles with hydroxylamine can be performed under solvent-free conditions, for example, using ultrasonic irradiation, leading to high yields in shorter reaction times. nih.gov

Key Green Chemistry Principles in Synthesis: ajrconline.org

Waste Prevention: Designing syntheses to minimize waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances with little or no toxicity.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Utilization of Novel Precursors and Reactive Intermediates for this compound Formation

The synthesis of this compound can be approached by considering novel precursors and the reactive intermediates they generate. Pyridine N-oxides are known to be more reactive than their parent pyridines towards both electrophiles and nucleophiles. scripps.edusemanticscholar.org This enhanced reactivity can be harnessed to introduce the amidoxime functionality.

One potential route involves the activation of a pyridine N-oxide with an agent like PyBroP (bromotripirrolidinophosphonium hexafluorophosphate), which facilitates the regioselective addition of nucleophiles to the 2-position of the pyridine ring. researchgate.net If an oxime is used as the nucleophile in such a reaction, it could lead to the formation of a 2-pyridyl oxime ether, a related structure to the target compound.

Reactive intermediates such as imidoyl chlorides, generated in situ, can also react with pyridine N-oxides to form 2-aminopyridine (B139424) amides. semanticscholar.org The chemistry of azomethine N-oxides, formed from the condensation of oximes with aldehydes, also presents a potential pathway for constructing the this compound scaffold through cycloaddition or other rearrangement reactions. researchgate.net

Kinetic and Thermodynamic Aspects of this compound Formation Mechanisms

The formation of the oxime group on a pyridine N-oxide framework is subject to specific kinetic and thermodynamic controls. A study on the formation of oxime from 4-pyridinecarboxaldehyde (B46228) N-oxide revealed that the reaction proceeds through a carbinolamine intermediate, with the dehydration of this intermediate being the rate-determining step under acidic and neutral conditions. researchgate.net

The reaction exhibits general acid catalysis, and the Brønsted exponent (α) of 0.66 is indicative of rate-determining carbinolamine dehydration. researchgate.net Saturation effects observed around pH 7 suggest the accumulation of the carbinolamine intermediate, further supporting that its dehydration is the rate-limiting step. researchgate.net

Table 2: Kinetic Data for Oxime Formation from 4-Pyridinecarboxaldehyde N-Oxide

| Parameter | Value | Conditions |

| Kadd | 381.08 M-1 | pH ~ 7 |

| kdeh | 7.5 x 10-4 s-1 | pH ~ 7 |

| Brønsted exponent (α) | 0.66 | General acid catalysis |

Kadd is the equilibrium constant for the formation of the carbinolamine intermediate, and kdeh is the rate constant for its dehydration. Data from Malpica et al. researchgate.net

Thermodynamic studies on related reactions of pyridine N-oxides provide insight into the energetics of these transformations. For example, computational studies on the α-ureation of pyridine N-oxide have determined the relative Gibbs free energies of intermediates, transition states, and products. researchgate.net Such calculations can help in understanding the feasibility and favorability of different reaction pathways leading to this compound.

Intrinsic Chemical Reactivity and Transformative Pathways of this compound Scaffolds

The presence of the N-oxide group significantly influences the reactivity of the pyridine ring, making it susceptible to rearrangements and isomerizations that are not observed in the parent heterocycle.

N-Oxide Directed Rearrangements and Isomerization Processes in this compound Systems

The N-oxide functionality in this compound can direct a variety of rearrangement and isomerization reactions. One of the most notable is the photochemical valence isomerization of pyridine N-oxides. nih.gov Upon irradiation, pyridine N-oxide can form an oxaziridine (B8769555) intermediate, which can then undergo further transformations. wur.nl This can lead to an "oxygen walk" mechanism, potentially resulting in hydroxylation at the C3 position of the pyridine ring. nih.gov While this has been demonstrated for simpler pyridine N-oxides, it suggests a potential pathway for functionalization of the this compound scaffold.

The Boekelheide rearrangement is another characteristic reaction of N-oxides, particularly in pyrimidine (B1678525) systems, which are structurally related to pyridines. This rearrangement, promoted by acetic anhydride (B1165640), can proceed through radical intermediates. researchgate.net In the context of a this compound with an alkyl substituent at the 2-position, a similar rearrangement could occur. The reaction is initiated by acylation of the N-oxide oxygen, followed by proton removal from the side chain and subsequent sigmatropic rearrangement. chemtube3d.com

Isomerization between syn and anti forms of the amidoxime group is also a consideration, and this can be influenced by the electronic nature of the pyridine N-oxide ring. researchgate.net Furthermore, theoretical studies on the photoisomerization of related pyridazine (B1198779) N-oxides show that the excited singlet state can lead to ring opening and the formation of diazo intermediates, which can then cyclize to form different heterocyclic systems. researchgate.net This highlights the rich and complex photochemical reactivity that could be anticipated for this compound.

Mechanistic Studies of Deoxygenation Reactions of the this compound Moiety

The deoxygenation of the N-oxide group in this compound is a fundamental transformation that restores the pyridine nucleus. While specific mechanistic studies on this exact molecule are not extensively documented, the mechanisms can be inferred from the well-established chemistry of pyridine N-oxide deoxygenation, considering the electronic influence of the amidoxime substituent. The amidoxime group is generally considered to be electron-donating, which can influence the rate and mechanism of the deoxygenation process.

Several mechanistic pathways are plausible for the deoxygenation of this compound:

Reduction with Trivalent Phosphorus Reagents: Reagents like triphenylphosphine (B44618) (PPh₃) or trichlorophosphine (PCl₃) are commonly used for the deoxygenation of N-oxides. The mechanism involves the nucleophilic attack of the phosphorus atom on the oxygen atom of the N-oxide, forming a phosphine (B1218219) oxide and the corresponding pyridine. The electron-donating nature of the amidoxime group can increase the electron density on the N-oxide oxygen, potentially facilitating the initial attack by the phosphine reagent.

Catalytic Hydrogenation: Palladium on carbon (Pd/C) is an effective catalyst for the deoxygenation of pyridine N-oxides using hydrogen gas or a hydrogen source like triethylamine. organic-chemistry.org The reaction proceeds via the adsorption of the N-oxide onto the catalyst surface, followed by the reductive cleavage of the N-O bond. The presence of the amidoxime group is expected to be compatible with these conditions, although it may influence the rate of reaction.

Photoredox Catalysis: Visible light-induced photoredox catalysis has emerged as a mild and efficient method for the deoxygenation of pyridine N-oxides. acs.org A plausible mechanism involves the single-electron reduction of the N-oxide by an excited photocatalyst, leading to the formation of a radical anion intermediate which then undergoes further reactions to yield the deoxygenated product. acs.org The electronic properties of the amidoxime substituent would play a role in the redox potential of the this compound and thus affect the efficiency of the photocatalytic cycle.

Iodide-Mediated Deoxygenation: A metal-free approach utilizing iodide as a catalyst in the presence of an acid like formic acid has been reported for the deoxygenation of pyridine N-oxides. The proposed mechanism involves a direct interaction between the iodide ion and the oxygen of the N-oxide, leading to the formation of the pyridine and a hypoiodite (B1233010) species, which is then regenerated by the acid.

The choice of deoxygenation method would depend on the desired functional group tolerance and reaction conditions. The following table summarizes various deoxygenation methods applicable to pyridine N-oxides and their general mechanistic features.

| Reagent/Catalyst | General Mechanism | Influence of Amidoxime Group (Predicted) |

| PPh₃ or PCl₃ | Nucleophilic attack of phosphorus on the N-oxide oxygen. | Increased electron density on oxygen may enhance reactivity. |

| Pd/C, H₂ | Catalytic reduction on the metal surface. | May influence reaction kinetics. |

| Visible Light, Photocatalyst | Single-electron transfer to the N-oxide. | Affects the redox potential of the substrate. |

| MgI₂/Formic Acid | Nucleophilic attack of iodide on the N-oxide oxygen. | Electron-donating effect may modulate reactivity. |

Nucleophilic and Electrophilic Reactivity at the Pyridine and Amidoxime Centers of this compound

The presence of the N-oxide and amidoxime groups significantly influences the reactivity of the pyridine ring and introduces additional reactive sites within the molecule.

Reactivity of the Pyridine Ring:

The N-oxide group in this compound has a dual role in modulating the reactivity of the pyridine ring. It can act as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack . bhu.ac.in Conversely, the electronegativity of the oxygen atom and the positive charge on the nitrogen atom make the 2- and 4-positions electron-deficient and thus highly activated towards nucleophilic attack . youtube.com

The amidoxime group, being electron-donating, will further influence the regioselectivity of these reactions.

Electrophilic Substitution: Reactions such as nitration and halogenation are directed to the 4-position of the pyridine N-oxide ring. youtube.com The presence of the amidoxime group at a position other than 4 would likely reinforce this directing effect. For instance, in 2-pyridylamidoxime-1-oxide, the amidoxime group would further activate the 4-position towards electrophiles.

Nucleophilic Substitution: The 2- and 4-positions of the pyridine N-oxide ring are susceptible to attack by nucleophiles. youtube.com For example, reactions with reagents like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2- or 4-position. youtube.com The amidoxime group's electronic and steric properties will influence the preferred site of attack. In the case of 3-pyridylamidoxime-1-oxide, nucleophilic attack would be expected to favor the 2- and 6-positions.

Reactivity of the Amidoxime Center:

The amidoxime group itself is a versatile functional group capable of undergoing both nucleophilic and electrophilic reactions.

Nucleophilic Character: The nitrogen and oxygen atoms of the amidoxime can act as nucleophiles. The hydroxyl group can be O-alkylated or O-acylated. The amino group can also participate in reactions, though its nucleophilicity is generally lower than that of the hydroxylamine oxygen.

Electrophilic Character: While less common, the carbon atom of the amidoxime can be susceptible to attack by strong nucleophiles under certain conditions.

The interplay between the pyridine N-oxide ring and the amidoxime group allows for a rich and varied reactivity profile, offering multiple avenues for further chemical modification.

Investigation of Ring-Opening and Subsequent Ring-Closure Sequences in this compound Analogues

One potential pathway for ring-opening could be initiated by a nucleophilic attack at the 2-position of the pyridine N-oxide ring. This can lead to the cleavage of the N-O bond and the formation of an open-chain intermediate. For instance, treatment of pyridine N-oxides with certain nucleophiles can result in the formation of substituted pyridines via a ring-opening and ring-closure mechanism.

A hypothetical ring-opening and ring-closure sequence for a this compound analogue could be envisioned as follows:

Activation and Nucleophilic Attack: Activation of the N-oxide oxygen with an electrophile (e.g., an acylating agent) would make the 2-position more susceptible to nucleophilic attack.

Ring-Opening: Attack by a suitable nucleophile could lead to the cleavage of the C2-N bond, forming an open-chain intermediate.

Rearrangement and Ring-Closure: The resulting intermediate could then undergo rearrangement and subsequent intramolecular cyclization to form a new heterocyclic ring system. The amidoxime moiety could potentially participate in this ring-closure step, leading to the formation of fused heterocyclic structures.

Such sequences are highly dependent on the nature of the nucleophile, the activating agent, and the reaction conditions. The amidoxime group could play a crucial role by influencing the stability of the intermediates or by acting as an internal nucleophile in the ring-closure step.

Controlled Functionalization and Derivatization Strategies for this compound

The dual reactivity of the pyridine N-oxide ring and the presence of the versatile amidoxime group in this compound allow for a range of controlled functionalization and derivatization strategies.

Functionalization of the Pyridine Ring:

As discussed in section 2.2.3, the pyridine N-oxide ring can be selectively functionalized at the 2- and 4-positions.

Halogenation: Introduction of halogen atoms (Cl, Br) at the 2- or 4-positions can be achieved using reagents like POCl₃ or PBr₃. These halogenated derivatives can then serve as versatile intermediates for further transformations, such as cross-coupling reactions.

Nitration: Nitration of the pyridine N-oxide ring typically occurs at the 4-position. bhu.ac.in The resulting nitro group can be subsequently reduced to an amino group, providing a handle for further derivatization.

Alkylation/Arylation: Direct C-H functionalization methods are being developed for pyridine N-oxides, allowing for the introduction of alkyl and aryl groups at the 2-position.

Derivatization of the Amidoxime Moiety:

The amidoxime group offers several possibilities for derivatization:

O-Alkylation and O-Acylation: The hydroxyl group of the amidoxime can be readily alkylated or acylated to form O-substituted derivatives. These modifications can alter the compound's physical and chemical properties.

Cyclization Reactions: Amidoximes are known to undergo cyclization reactions with various reagents to form five-membered heterocyclic rings such as 1,2,4-oxadiazoles. For example, reaction with an anhydride or an acyl chloride can lead to the formation of a 3-substituted-5-pyridyl-1,2,4-oxadiazole.

Reduction: The amidoxime group can be reduced to the corresponding amidine.

The following table provides examples of derivatization strategies for the amidoxime moiety.

| Reagent | Product Type |

| Alkyl halide, base | O-Alkyl amidoxime |

| Acyl chloride, base | O-Acyl amidoxime |

| Acetic anhydride | 3-Methyl-5-pyridyl-1,2,4-oxadiazole |

| Reducing agent (e.g., H₂, Pd/C) | Pyridylamidine |

By strategically combining the functionalization of the pyridine N-oxide ring and the derivatization of the amidoxime group, a wide range of novel this compound analogues with diverse properties can be synthesized.

Advanced Coordination Chemistry of Pyridylamidoxime 1 Oxide Ligands

Principles of Ligand Design and Diverse Coordination Modes of Pyridylamidoxime-1-oxide

The design of this compound as a ligand is centered on the interplay of its distinct functional groups: the pyridine (B92270) ring, the amidoxime (B1450833) moiety, and the N-oxide group. This combination allows for a variety of coordination modes, from simple chelation to the formation of complex polynuclear architectures.

Bidentate Chelation via Pyridine and Amidoxime Nitrogen Atoms in this compound Complexes

A fundamental coordination mode of pyridylamidoxime ligands involves bidentate chelation, where the ligand coordinates to a metal center through two donor atoms. In the case of this compound, this typically occurs through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the amidoxime group. This chelation forms a stable five-membered ring with the metal ion, a common feature in the coordination chemistry of 2-pyridyl oximes. The amidoxime group, -C(NH2)=NOH, presents two potential nitrogen donors, and the specific atom involved in coordination can be influenced by factors such as the metal ion's nature and the reaction conditions. The N-oxide functionality, while not directly participating in this bidentate mode, can electronically influence the pyridine nitrogen's basicity and, consequently, its coordinating ability.

Exploration of Multidentate and Bridging Coordination Architectures of this compound

Beyond simple bidentate chelation, the this compound ligand is capable of adopting more complex coordination modes, leading to the formation of multidentate and bridging architectures. The presence of multiple donor sites—the pyridine nitrogen, the two amidoxime nitrogens, the amidoxime oxygen, and the N-oxide oxygen—allows for a rich structural diversity.

The N-oxide group can act as a bridging ligand, linking two metal centers. This bridging can occur in a µ2 fashion, where the oxygen atom of the N-oxide coordinates to two different metal ions. This capability, combined with the chelating nature of the pyridylamidoxime portion, can lead to the formation of one-dimensional (1D), two-dimensional (2D), or even three-dimensional (3D) coordination polymers. For instance, pyridine-N-oxide itself is known to form effective bridges between two Ln(III) centers. researchgate.net Similarly, the oximato group of the amidoxime can also act as a bridge between metal ions, further contributing to the formation of polynuclear complexes. researchgate.net The interplay of these different bridging possibilities allows for the rational design of coordination architectures with specific topologies and properties.

Influence of the N-Oxide Functionality on Metal Ion Coordination Preferences and Stability

The N-oxide oxygen atom itself is a hard donor, which, according to Hard and Soft Acids and Bases (HSAB) theory, would favor coordination with harder metal ions. This could lead to a preference for certain metal ions over others when compared to the non-oxidized pyridylamidoxime ligand. Furthermore, the N-oxide group can participate in hydrogen bonding, which can play a crucial role in the stabilization of the crystal lattice of the resulting metal complexes. The ability of the N-oxide to act as a bridging ligand also contributes to the formation of robust, polynuclear structures with enhanced thermodynamic stability.

Synthesis and Comprehensive Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic methodologies, including mechanochemical and solvothermal techniques. A thorough characterization of these complexes is essential to elucidate their structure and properties, employing a combination of spectroscopic and diffraction methods.

Mechanochemical and Solvothermal Synthetic Protocols for this compound Complexes

Mechanochemical Synthesis: This solid-state synthetic method involves the grinding or milling of reactants, often in the absence of a solvent or with minimal amounts of liquid. rsc.org This technique can be particularly advantageous for the synthesis of coordination compounds, offering benefits such as reduced reaction times, higher yields, and a decrease in solvent waste. rsc.orgresearchgate.net A typical mechanochemical synthesis of a this compound complex would involve milling the ligand with a suitable metal salt in a ball mill. rsc.org The mechanical energy input facilitates the reaction between the solid reactants, leading to the formation of the desired complex. rsc.orgrsc.org This method has been successfully applied to the synthesis of various metal complexes, including those with salen-type ligands. rsc.orgresearchgate.net

Solvothermal Synthesis: This method involves carrying out a chemical reaction in a closed vessel, often at temperatures above the boiling point of the solvent. The increased temperature and pressure can promote the crystallization of products and allow for the formation of unique and thermodynamically stable phases that may not be accessible under ambient conditions. The solvothermal synthesis of this compound complexes would typically involve dissolving the ligand and a metal salt in a suitable solvent in a sealed container, which is then heated in an oven. This technique has been widely used for the synthesis of coordination polymers. rsc.org

Spectroscopic and Diffraction Techniques for Structural Elucidation of this compound Coordination Compounds (e.g., X-ray Crystallography, FTIR, Raman, NMR, EPR)

A comprehensive understanding of the structure and bonding in this compound metal complexes requires the application of a suite of analytical techniques.

| Technique | Information Obtained |

| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, coordination geometry. |

| FTIR Spectroscopy | Identification of functional groups, information on ligand coordination. |

| Raman Spectroscopy | Complementary vibrational information to FTIR, useful for studying symmetric vibrations. |

| NMR Spectroscopy | Information on the ligand's chemical environment and complex formation in solution. |

| EPR Spectroscopy | Characterization of paramagnetic metal centers. |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule and to probe changes in their vibrational frequencies upon coordination to a metal ion. researchgate.netresearchgate.netbgu.ac.il In this compound complexes, shifts in the vibrational bands corresponding to the pyridine ring, the C=N and N-O stretches of the amidoxime group, and the N-O stretch of the N-oxide can provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable tool for characterizing the structure of diamagnetic metal complexes in solution. 1H and 13C NMR spectra can provide information about the chemical environment of the ligand's protons and carbon atoms, and changes in chemical shifts upon complexation can indicate the coordination sites.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as ESR) spectroscopy is a technique that is specifically sensitive to species with unpaired electrons. mdpi.comillinois.edunih.gov It is therefore an essential tool for the characterization of complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), or Fe(III). The EPR spectrum can provide information about the oxidation state of the metal, its coordination environment, and the nature of the metal-ligand bonding. mdpi.comnih.gov

Complexation Studies with Transition and Main Group Metal Ions (e.g., Zn(II), Cu(II), Ni(II), Fe(II/III), Pt(II), Re, Ir, Mn, Co, Cd)

Research into the complexation of this compound and its related compounds, particularly pyridine-2-amidoxime, has demonstrated their ability to coordinate with a variety of metal ions, resulting in mononuclear complexes, coordination polymers, and metal-organic frameworks. The coordination typically involves the nitrogen atoms of the pyridine ring and the oxime group, and in the case of the N-oxide, the oxygen atom can also participate in binding.

Zinc(II): The reaction of Zn(II) salts with pyridine-2-amidoxime (a closely related ligand lacking the N-oxide group) in the presence of pyromellitic acid has been shown to yield both a discrete mononuclear complex, [Zn(H₂pma)(H₂pyaox)(H₂O)₂], and one-dimensional coordination polymers, [Zn₂(pma)(H₂pyaox)₂]n. nih.govnih.gov In another study, the reaction involving Zn(II) nitrate (B79036) and pyridine-2-chloroxime led to the formation of a tetrahedral complex, [ZnCl₂(L)], where L is di(2-pyridyl)furoxan, a product of a metal-mediated ligand transformation. mdpi.com This highlights the potential for the metal center to induce reactivity in the coordinated pyridyl oxime ligand.

Copper(II): Copper(II) has been shown to form coordination polymers with pyridine-2-amidoxime and pyromellitic acid, with the resulting structures depending on the reaction conditions. nih.govnih.gov For instance, a one-dimensional polymer, [Cu₂(pma)(H₂pyaox)₂(DMF)₂]n, has been synthesized. nih.govnih.gov The interaction of Cu(II) with pyridine carboxamides has also been extensively studied, revealing the formation of both discrete complexes and coordination polymers where the geometry around the copper center is influenced by weak intermolecular forces. mdpi.com

Cobalt(II) and Iron(III): A notable example of heterometallic complexation involves the formation of a linear trinuclear [Co(III)₂Fe(III)(NH₂pao)₆]³⁺ cation, where NH₂pao⁻ is the deprotonated form of pyridine-2-amidoxime. mdpi.com In this complex, the central high-spin Fe(III) ion is coordinated to six oximato oxygen atoms, while the terminal low-spin Co(III) ions are each coordinated to six nitrogen atoms from the pyridyl and oximato groups. mdpi.com This demonstrates the ligand's ability to bridge different metal centers. Additionally, a dinuclear Co(II) complex, [Co₂(pma)(H₂pyaox)₂(H₂O)₆], has been synthesized using pyridine-2-amidoxime. nih.gov

Manganese(II) and Cobalt(II) with Pyridine N-oxide: Studies on Mn(II) and Co(II) complexes with the simpler pyridine N-oxide ligand have been conducted to investigate their redox properties. Cyclic and square-wave voltammetry measurements indicate that the redox processes are likely metal-centered. nih.gov

Cadmium(II): The reactions of cadmium(II) halides with di-2-pyridyl ketone oxime result in the formation of one-dimensional coordination polymers. In these structures, neighboring Cd(II) atoms are bridged by both the halide ions and the oxime ligand, leading to a distorted octahedral coordination geometry at each metal center. mdpi.com

For other transition metals such as Platinum(II) , Rhenium , and Iridium , detailed complexation studies specifically with this compound are not extensively documented in the reviewed literature. However, the coordination chemistry of Pt(II) with related NCN-coordinating ligands has been explored, revealing square-planar geometries and interesting photoluminescent properties. semanticscholar.orgnih.govrsc.org

Table 1: Summary of Selected Metal Complexes with Pyridine-2-amidoxime and Related Ligands

| Metal Ion | Ligand | Complex Formula | Structural Features | Reference(s) |

| Zn(II) | Pyridine-2-amidoxime | [Zn₂(pma)(H₂pyaox)₂]n | 1D Coordination Polymer | nih.govnih.gov |

| Cu(II) | Pyridine-2-amidoxime | [Cu₂(pma)(H₂pyaox)₂(DMF)₂]n | 1D Coordination Polymer | nih.govnih.gov |

| Co(II) | Pyridine-2-amidoxime | [Co₂(pma)(H₂pyaox)₂(H₂O)₆] | Dinuclear Complex | nih.gov |

| Fe(III)/Co(III) | Pyridine-2-amidoxime | [Co(III)₂Fe(III)(NH₂pao)₆]³⁺ | Linear Trinuclear Cation | mdpi.com |

| Cd(II) | Di-2-pyridyl ketone oxime | {[CdCl₂(dpkoxH)∙2H₂O]}n | 1D Coordination Polymer | mdpi.com |

Supramolecular Assembly and Advanced Architectures with this compound Complexes

The ability of this compound and related ligands to form discrete metal complexes is further enhanced by their capacity to engage in non-covalent interactions. These interactions, particularly hydrogen bonding and π-stacking, play a crucial role in the self-assembly of these complexes into higher-order supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs).

Role of Hydrogen Bonding Interactions in Directed Self-Assembly of this compound Complexes

Hydrogen bonding is a powerful tool in crystal engineering, directing the assembly of molecules into predictable and well-defined architectures. The amidoxime group (-C(NH₂)=NOH) and the N-oxide functionality in this compound are excellent candidates for forming strong hydrogen bonds. The oxime hydroxyl group can act as a hydrogen bond donor, while the oxime nitrogen, the amino group, and the N-oxide oxygen can act as acceptors.

This potential for extensive hydrogen bonding has been demonstrated in the crystal structure of a related compound, pyridine-4-carboxamidoxime N-oxide. In the solid state, this molecule forms hydrogen-bonded layers through strong O—H⋯O interactions between the oxime oxygen and the N-oxide oxygen, as well as N—H⋯O hydrogen bonds involving the amine nitrogen and the N-oxide oxygen. These interactions lead to the formation of R³₄(24) ring motifs. The directed nature of these hydrogen bonds is a key factor in the formation of the two-dimensional supramolecular structure.

In the context of metal complexes, these hydrogen bonding capabilities are preserved and can direct the assembly of the coordination units into larger structures. For instance, discrete metallacyclic species can be linked together through hydrogen-bonding interactions to form one-dimensional supramolecular polymers. nih.gov The combination of metal coordination and hydrogen bonding provides a hierarchical approach to constructing complex supramolecular materials with tunable topologies. nih.gov

π-Stacking and Other Non-Covalent Interactions in this compound Supramolecular Frameworks

The pyridine ring in this compound introduces the possibility of π-stacking interactions, which are another important type of non-covalent interaction that can influence the packing of molecules in the solid state. These interactions, arising from the attractive forces between aromatic rings, can contribute significantly to the stability of supramolecular frameworks.

The importance of π-stacking has been highlighted in the supramolecular networks of Cu(II) and Zn(II) complexes bearing pyridine-2,6-dicarboxylic acid N-oxide. rsc.orgdntb.gov.ua In these systems, π-π stacking interactions between the aromatic rings of the ligands play a crucial role in extending the structures into two-dimensional networks. Computational studies have been employed to analyze the energetics of these recurrent π-π stacking motifs. rsc.org The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions is a key strategy for the construction of high-dimensionality supramolecular solid-state architectures.

While the crystal structure of pyridine-4-carboxamidoxime N-oxide did not exhibit π-π interactions, the presence of metal coordination in complexes of this compound can influence the orientation of the pyridine rings, potentially favoring π-stacking arrangements. The synergy between metal coordination and π-stacking can lead to large interaction energies, particularly in antiparallel orientations of the π-systems. nih.gov

Formation and Topological Analysis of this compound-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

The combination of metal coordination with the bridging capabilities of ligands like this compound can lead to the formation of extended one-, two-, or three-dimensional structures known as coordination polymers and metal-organic frameworks (MOFs). universityofgalway.ie MOFs are a class of porous crystalline materials with potential applications in gas storage, separation, and catalysis. mdpi.com

The use of 2-pyridyl oximes in the construction of MOFs has been successfully demonstrated. By combining pyridine-2-amidoxime (H₂pyaox) with a polytopic organic linker like 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid), the first MOFs based on a 2-pyridyl oxime have been synthesized. nih.govnih.gov

Specifically, the reaction with Zn(II) led to the formation of [Zn₂(pma)(H₂pyaox)₂(H₂O)₂]n, a three-dimensional MOF. nih.govnih.gov A Cu(II)-based MOF, [Cu₄(OH)₂(pma)(mpko)₂]n (where Hmpko is 2-methyl pyridyl ketoxime), was also synthesized and found to possess a novel 3,4,5,8-c net topology. nih.govnih.gov Topological analysis is a critical tool for understanding and classifying the complex network structures of MOFs, simplifying their connectivity into nodes and linkers. mit.edu

The formation of these extended structures highlights the potential of pyridyl oxime-based ligands, including this compound, as building blocks for the rational design and synthesis of new functional coordination polymers and MOFs. The ability to tune the dimensionality and topology of these frameworks by varying the metal ion, the organic linker, and the reaction conditions is a key area of ongoing research.

Theoretical and Computational Investigations of Pyridylamidoxime 1 Oxide Systems

Quantum Chemical Methodologies for Electronic Structure and Reactivity of Pyridylamidoxime-1-oxide

Quantum mechanical methods are fundamental to computational chemistry, providing a framework for understanding the electronic structures and energies of molecules by solving the Schrödinger equation. researchgate.net Techniques such as Density Functional Theory (DFT) and other advanced methods are used to explore the intricate details of molecular behavior, from ground-state properties to excited-state dynamics. researchgate.nettaylor.edu

Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic properties of molecules. mdpi.com It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. taylor.edu For this compound, DFT calculations are employed to optimize the molecular geometry and predict a variety of ground-state properties.

Key properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A larger energy gap suggests lower reactivity and higher stability, as it is energetically less favorable to remove electrons from a low-lying HOMO or add them to a high-lying LUMO. biointerfaceresearch.com

Other quantum chemical descriptors derived from these orbital energies, such as electronegativity, chemical hardness, and electrophilicity, provide further insights into the molecule's reactivity. The molecular electrostatic potential (MEP) map is another valuable tool, visualizing the charge distribution and identifying sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Ground State Properties of this compound (Illustrative Data)

| Property | Value | Unit |

|---|---|---|

| EHOMO | -6.85 | eV |

| ELUMO | -1.23 | eV |

| HOMO-LUMO Gap (Eg) | 5.62 | eV |

| Ionization Potential (I) | 6.85 | eV |

| Electron Affinity (A) | 1.23 | eV |

| Global Hardness (η) | 2.81 | eV |

| Electronegativity (χ) | 4.04 | eV |

Note: This data is illustrative and represents typical outputs from DFT calculations. The specific values are dependent on the chosen functional and basis set, such as B3LYP/6-311++G(d,p). nih.gov

To study the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. biointerfaceresearch.comnih.gov This approach allows for the calculation of electronic transition energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. By analyzing the orbitals involved in these transitions, researchers can understand the nature of the excited states (e.g., n→π* or π→π* transitions). This information is crucial for understanding the photophysical properties of this compound and its potential use in applications such as photosensitizers or fluorescent probes. Computational analysis can predict absorption spectra in different solvents, providing a theoretical basis for experimental observations. biointerfaceresearch.com

Table 2: Calculated Electronic Transitions for this compound in Solution (Illustrative Data)

| Transition | Wavelength (λ) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 310 nm | 0.152 | HOMO → LUMO (95%) |

| S0 → S2 | 275 nm | 0.089 | HOMO-1 → LUMO (88%) |

Note: This data is hypothetical and illustrates the type of information obtained from TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects on this compound

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations can map its conformational landscape, identifying the most stable arrangements (conformers) and the energy barriers between them.

Furthermore, MD simulations are invaluable for understanding solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can observe how the solvent interacts with different parts of the solute. This is particularly important for this compound, which possesses polar groups (N-oxide, amidoxime) capable of forming hydrogen bonds. These simulations can reveal the structure of the solvation shell and quantify the impact of the solvent on the molecule's conformation and dynamics.

Predictive Modeling of this compound Reactivity and Catalytic Pathways

Predictive modeling combines quantum chemical calculations with kinetic models to forecast the reactivity of a molecule and elucidate potential catalytic mechanisms. researchgate.net By calculating the energy profiles of reaction pathways, including the structures and energies of transition states and intermediates, researchers can predict the feasibility and kinetics of a given chemical transformation.

For this compound, this approach could be used to model its coordination with metal ions, a key aspect of its potential application in areas like metal extraction or catalysis. Computational models can predict the preferred coordination sites on the molecule and the stability of the resulting metal complexes. By comparing different pathways, these models can guide the design of experiments and help identify the most efficient catalytic systems. researchgate.netsemanticscholar.org

In Silico Design and Virtual Screening of Novel this compound Derivatives and Materials

In silico (computer-based) design and virtual screening are powerful strategies in modern drug discovery and materials science. nih.govresearchgate.net Starting with the core structure of this compound, new derivatives can be designed by computationally modifying its functional groups. Large virtual libraries of these derivatives can then be rapidly screened for desired properties.

The screening process often involves molecular docking, where candidate molecules are computationally fitted into the binding site of a target protein or receptor to predict their binding affinity. chemmethod.commdpi.com For materials applications, screening might focus on predicting properties like electronic band gaps or adsorption energies on a surface. This in silico approach allows for the efficient identification of promising candidates for synthesis and experimental testing, significantly accelerating the discovery process. nih.govharvard.edu

Advanced Functional Applications of Pyridylamidoxime 1 Oxide and Its Derivatives

Catalytic Applications in Chemical Transformations

A comprehensive review of scientific literature indicates that the catalytic applications of the specific compound "Pyridylamidoxime-1-oxide" are a nascent field of study. While the constituent functional groups (pyridine N-oxide, amidoxime) are individually known to be active in various catalytic systems, research focusing on the titled compound itself is limited.

There is currently a lack of specific research in published literature detailing the use of this compound as a ligand in homogeneous catalysis. The broader class of pyridine (B92270) N-oxides has been explored as ligands and organocatalysts in various transformations, where the N-oxide oxygen atom acts as a Lewis base. scripps.edunih.gov These compounds can activate organosilicon reagents and have been employed in asymmetric reactions, including allylations and nitroaldol reactions. nih.govmdpi.com However, specific studies detailing the performance and reaction scope for complexes derived from this compound are not yet available.

No specific examples are found in the current scientific literature regarding the integration of this compound into heterogeneous catalytic systems. In principle, the ligand could be immobilized on solid supports to create heterogeneous catalysts, but studies demonstrating this application have not been reported.

There are no available studies providing mechanistic insights into the photocatalytic activity of materials containing this compound. While pyridine N-oxide itself has been investigated as a redox auxiliary in photocatalyzed reactions, research has not yet extended to the specific photocatalytic properties of materials incorporating the this compound structure.

Detailed studies on the electrocatalytic performance and redox processes specifically involving this compound are not present in the current body of scientific literature.

Innovations in Materials Science Utilizing this compound Components

The ability of the amidoxime (B1450833) group to chelate metal ions, combined with the coordinating potential of the pyridine and N-oxide functionalities, makes this compound a theoretically attractive building block for novel materials.

Research into the development of coordination polymers and metal-organic frameworks (MOFs) using this compound ligands is an emerging area. The structure of these ligands suggests they could act as versatile linkers, connecting metal centers to form extended one-, two-, or three-dimensional networks.

A study focused on a derivative, Pyridine-4-carboxamidoxime N-oxide, investigated its potential for forming coordination polymers. nih.gov In this research, attempts were made to synthesize metal complexes by reacting the ligand with a variety of metal salts, including those of manganese (Mn), copper (Cu), cerium (Ce), neodymium (Nd), erbium (Er), and praseodymium (Pr). nih.gov The goal was to utilize the N-oxide and amidoxime groups to coordinate with the metal ions and form MOF structures.

However, these synthetic attempts did not yield the desired metal-ligand coordination polymers. nih.gov Instead, the experiments consistently resulted in the crystallization of the uncomplexed Pyridine-4-carboxamidoxime N-oxide ligand from the methanol (B129727) solution. nih.gov This outcome suggests that under the tested conditions, the formation of a stable crystal lattice of the ligand itself is thermodynamically favored over the formation of a coordination complex with the selected metal ions.

The table below summarizes the attempted syntheses aimed at producing MOFs with Pyridine-4-carboxamidoxime N-oxide.

| Metal Ion | Metal Salt Type Used | Solvent | Outcome |

| Mn | Halide or Nitrate (B79036) | Methanol | Uncomplexed ligand crystallized |

| Cu | Halide or Nitrate | Methanol | Uncomplexed ligand crystallized |

| Ce | Halide or Nitrate | Methanol | Uncomplexed ligand crystallized |

| Nd | Halide or Nitrate | Methanol | Uncomplexed ligand crystallized |

| Er | Halide or Nitrate | Methanol | Uncomplexed ligand crystallized |

| Pr | Halide or Nitrate | Methanol | Uncomplexed ligand crystallized |

This table is based on the research findings where syntheses of metal complexes with Pyridine-4-carboxamidoxime N-oxide were attempted. nih.gov

Despite the lack of success in these specific experiments, the study highlights an active interest in using pyridylamidoxime N-oxide derivatives for the construction of novel coordination materials. nih.gov Future work may explore different solvents, reaction conditions, or metal precursors to overcome the challenges encountered and successfully incorporate these ligands into functional MOFs.

Incorporation of this compound into Nanomaterials and Hybrid Architectures

The functionalization of nanomaterials with organic ligands like this compound is a burgeoning area of research aimed at creating hybrid materials with enhanced or novel properties. While direct studies on the incorporation of this compound are emerging, the principles are well-established through research on similar functionalized nanomaterials. The amidoxime group is particularly effective for chelating metal ions, making these hybrid materials promising for applications in catalysis and environmental remediation.

The covalent grafting of molecules onto nanomaterials such as graphene oxide (GO) and iron oxide nanoparticles (IONPs) is a common strategy. For instance, GO can be functionalized with polyamines, which can then be further reacted to anchor specific functional groups. In a related study, Preissler's heteropolyacid was supported on functionalized graphene oxide nanoparticles to create a catalyst for oxime synthesis. This suggests a viable route for attaching this compound to GO, potentially yielding a material with tailored catalytic or adsorptive properties.

Similarly, iron oxide nanoparticles have been functionalized with various coatings, such as polyethyleneimine (PEI), for biomedical applications like siRNA delivery. The functional groups on the surface of these nanoparticles could be adapted to anchor this compound, potentially creating targeted drug delivery systems or magnetic resonance imaging (MRI) contrast agents. The synthesis of such hybrid materials often involves co-precipitation or hydrothermal methods, followed by surface modification.

The table below summarizes methodologies used for functionalizing nanoparticles that could be adapted for this compound.

| Nanomaterial | Functionalization Method | Potential Application of this compound Hybrid |

| Graphene Oxide (GO) | Grafting with polyamines followed by attachment of functional molecules. | Catalysis, environmental remediation (adsorption of metal ions). |

| Iron Oxide Nanoparticles (IONPs) | Coating with polymers like polyethyleneimine (PEI) for further functionalization. | Biomedical imaging (MRI contrast agents), drug delivery. |

| Cerium Oxide Nanomaterials | Hydrothermal synthesis with surfactants to control morphology. | Catalysis, antioxidant therapies. |

| Metal-Organic Frameworks (MOFs) | Incorporation of functionalized ligands during synthesis. | Gas storage and separation, sensing. |

Design of Sensing and Detection Platforms Employing this compound

The development of chemical sensors is a critical area of analytical chemistry, and materials capable of selective and sensitive detection of analytes are in high demand. This compound, with its metal-chelating amidoxime group and electronically active pyridine N-oxide ring, is a promising candidate for the design of sensing and detection platforms.

One approach is the development of colorimetric sensors. For example, poly(phenylacetylene)s with anilide pendant groups have been shown to undergo a color change from yellow to blue in the presence of oxidizing metal ions due to a redox reaction. A sensor incorporating this compound could potentially operate on a similar principle, with the coordination of a metal ion inducing a detectable color change.

Fluorescent sensors represent another significant avenue. An aggregation-induced emission (AIE) fluorescent sensor based on an amidoxime has been developed for the rapid detection of uranyl ions in aqueous solutions. The binding of the uranyl ion to the amidoxime group leads to a quenching of the fluorescence, allowing for quantitative detection. This demonstrates the potential of the amidoxime moiety in designing highly sensitive and selective fluorescent probes. A fluorescent sensor based on 9-fluorenone (B1672902) oxime has also been reported for the direct detection of the organophosphate pesticide chlorpyrifos. mdpi.com

Electrochemical sensors offer another platform for the application of this compound. The functionalization of electrodes with materials that selectively bind to target analytes can lead to measurable changes in current or potential. Iron oxide nanoparticles functionalized with D-valine have been used for the ultrasensitive electrochemical detection of heavy metal ions like Cd²⁺, Pb²⁺, and Cu²⁺. nih.gov A similar approach using this compound could leverage its strong affinity for certain metal ions to create selective electrochemical sensors.

The table below outlines potential sensing platforms utilizing this compound.

| Sensing Platform | Principle of Detection | Potential Analyte |

| Colorimetric Sensor | Color change upon coordination with metal ions. | Oxidizing metal ions (e.g., Cu²⁺, Fe³⁺). |

| Fluorescent Sensor | Fluorescence quenching or enhancement upon binding to the analyte. | Metal ions (e.g., uranyl ions), organophosphates. |

| Electrochemical Sensor | Change in electrochemical signal (current, potential) upon analyte binding. | Heavy metal ions (e.g., Cd²⁺, Pb²⁺, Cu²⁺). |

| Metal Oxide Semiconductor Sensor | Change in electrical conductance upon gas adsorption. | Volatile organic compounds. |

Optoelectronic Applications of this compound and its Complexes (e.g., Photoluminescence)

The photoluminescent properties of metal complexes are of great interest for applications in lighting, displays, and sensing. The ligands coordinated to the metal center play a crucial role in determining the photophysical properties of the complex, such as absorption and emission wavelengths, quantum yield, and lifetime. The pyridine and amidoxime moieties of this compound make it an attractive ligand for the synthesis of luminescent metal complexes.

Complexes of lanthanide ions, such as Europium(III) and Terbium(III), are well-known for their sharp, line-like emission spectra and long luminescence lifetimes. The ligand plays a critical role as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. The efficiency of this energy transfer process is highly dependent on the structure of the ligand. Studies on Eu(III) and Tb(III) complexes with pyridine dicarboxamide derivatives have shown that these ligands can effectively sensitize the luminescence of the lanthanide ions. nih.gov It is anticipated that this compound could act as a similar antenna ligand for lanthanide ions, potentially leading to highly luminescent materials.

Rhenium(I) tricarbonyl complexes are another class of compounds that have been extensively studied for their photophysical properties and potential applications in photodynamic therapy and as photosensitizers. The luminescence of these complexes can be tuned by modifying the ligands. Computational studies on Rhenium(I) carbonyl complexes with pyridocarbazole-type ligands have been conducted to design candidates for photodynamic therapy. nih.gov The incorporation of this compound as a ligand in such complexes could lead to new materials with tailored photophysical properties.

The table below summarizes the potential photoluminescent properties of this compound complexes.

| Metal Ion | Type of Luminescence | Potential Application |

| Europium(III) | Red phosphorescence | Organic Light-Emitting Diodes (OLEDs), security inks. |

| Terbium(III) | Green phosphorescence | Bioimaging, fluorescent probes. |

| Rhenium(I) | Broad emission (tunable) | Photodynamic therapy, photosensitizers. |

| Osmium(VI) | Long-lived emission | Photooxidants, sensors. |

Biological and Medicinal Research Avenues of this compound Compounds

The presence of the oxime functional group, along with the pyridine N-oxide moiety, positions this compound and its derivatives as compounds of significant interest in medicinal chemistry. Research in this area explores their potential as enzyme inhibitors and reactivators, antimicrobial agents, and antioxidants.

Investigation of this compound as Enzyme Inhibitors and Reactivators (e.g., Acetylcholinesterase)

A critical application of pyridinium (B92312) oximes is in the treatment of poisoning by organophosphorus compounds (OPs), which are found in pesticides and nerve agents. rsc.org OPs exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of the nervous system. rsc.org Pyridinium oximes function as reactivators of inhibited AChE. rsc.org The nucleophilic oxime group attacks the phosphorus atom of the OP, displacing it from the active site of the enzyme and restoring its function. nih.gov

While many studies focus on quaternary pyridinium oximes, the fundamental chemistry of the oxime group is central to their activity. Research into 1H-pyrazole-1-carboxamidines as inhibitors of nitric oxide synthase further highlights the potential of amidine and related functionalities in enzyme modulation. nih.gov

The table below details the role of oximes in AChE reactivation.

| Compound Class | Mechanism of Action | Therapeutic Application |

| Pyridinium Oximes | Nucleophilic attack on the phosphorus of the organophosphate, displacing it from the AChE active site. | Antidote for organophosphate poisoning. |

| 1H-Pyrazole-1-carboxamidines | Competitive inhibition of nitric oxide synthase isoforms. | Potential anti-inflammatory and neurological applications. |

Mechanisms of Antimicrobial Activity of this compound Derivatives

Pyridine derivatives and their N-oxides have been extensively investigated for their antimicrobial properties. The mechanisms of action are varied and can depend on the specific derivative and the target microorganism. Some pyridine compounds are known to inhibit essential enzymes in bacteria. For example, certain oxime derivatives have been synthesized as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme involved in fatty acid synthesis in bacteria. nih.gov

The antimicrobial activity of pyridine derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. sid.ir Studies on picryl amino pyridine N-oxides have shown that these compounds possess better antibacterial than antifungal activity. nih.gov The introduction of different substituents on the pyridine ring can significantly modulate the antimicrobial potency.

The table below summarizes the antimicrobial activity of related pyridine and oxime derivatives.

| Compound Class | Target Organisms | Potential Mechanism of Action |

| Oxime derivatives of O-benzylhydroxylamine | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | Inhibition of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH). nih.gov |

| Pyridine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Varies depending on the derivative; may involve enzyme inhibition or membrane disruption. sid.ir |

| Picryl amino pyridine N-oxides | Primarily bacteria | The exact mechanism is under investigation, but likely involves interference with essential cellular processes. nih.gov |

Antioxidant Properties and Modulation of Reactive Oxygen Species by this compound

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells, and an imbalance in ROS levels is implicated in various diseases. nih.gov Antioxidants are compounds that can neutralize ROS and protect cells from oxidative stress. nih.gov Oxime derivatives have been shown to possess antioxidant properties. nih.gov

The antioxidant activity of oximes can be evaluated through various in vitro assays, such as measuring their ability to scavenge free radicals, chelate metal ions involved in ROS generation, and inhibit lipid peroxidation. nih.govnih.gov Some antioxidant compounds act by chelating metal ions like Fe²⁺, which can catalyze the formation of ROS. nih.gov

The modulation of ROS homeostasis is a complex process, and compounds that can influence this balance have therapeutic potential. nih.govrsc.org The ability of this compound to chelate metal ions suggests that it may exhibit antioxidant activity by preventing the metal-catalyzed generation of ROS.

The table below outlines the antioxidant mechanisms of oxime derivatives.

| Antioxidant Assay | Principle | Relevance to this compound |

| Free Radical Scavenging | Direct reaction with and neutralization of free radicals. | The electronic structure of the pyridine N-oxide and oxime groups may facilitate radical scavenging. |

| Metal Chelating Activity | Binding to transition metal ions to prevent them from catalyzing ROS formation. | The amidoxime group is a known metal chelator. nih.gov |

| Inhibition of Lipid Peroxidation | Prevention of the oxidative degradation of lipids in cell membranes. | By reducing overall oxidative stress, lipid peroxidation can be inhibited. |

| Hydrogen Peroxide Scavenging | Direct reaction with hydrogen peroxide to form less reactive species. | The oxime functionality may participate in redox reactions with H₂O₂. nih.gov |

Advanced Analytical Methodologies for Pyridylamidoxime 1 Oxide Characterization

Spectroscopic Techniques for Comprehensive Structural and Electronic Characterization of Pyridylamidoxime-1-oxide (e.g., UV-Vis, IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the detailed structural and electronic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound compounds are studied to understand their electronic transitions. nih.gov Pyridine (B92270) N-oxides typically exhibit characteristic absorption bands in the UV region. nist.gov For related oxime-containing compounds, absorption bands have been observed in the 280-305 nm range, corresponding to π-π* transitions within the aromatic system. researchgate.net The specific absorption maxima and molar absorptivity for this compound would be influenced by the solvent polarity and pH, which can affect the protonation state of the amidoxime (B1450833) and N-oxide groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of a this compound derivative would display characteristic absorption bands confirming its structure. Key vibrational frequencies include the N-O stretching of the N-oxide group, O-H and C=N stretching of the amidoxime group, and various vibrations of the pyridine ring. nih.gov In related N-oxide compounds, characteristic bands for N-O stretching are observed, while the amidoxime group would show bands for N-H, O-H, C=N, and N-O vibrations. rsc.org

Below is a table summarizing typical IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Oxime | O-H stretch | 3600-3100 (broad) |

| Amine | N-H stretch | 3500-3300 |

| Pyridine Ring | C-H stretch | 3100-3000 |

| Oxime | C=N stretch | 1680-1620 |

| Pyridine Ring | C=C, C=N stretches | 1600-1450 |

| N-Oxide | N-O stretch | 1300-1200 |

| Oxime | N-O stretch | 960-930 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful technique for elucidating the precise molecular structure in solution. researchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring and the protons of the amidoxime's amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the N-oxide and amidoxime substituents. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the presence of the N-oxide and amidoxime groups, with the carbon atom attached to the N-oxide group typically showing a characteristic shift. researchgate.net

¹⁵N NMR: The nitrogen NMR spectrum can directly probe the nitrogen environments of the pyridine ring, the N-oxide, and the amidoxime group, providing valuable data on electronic structure and tautomeric forms. researchgate.net For pyridine N-oxide, the δ(¹⁵N) is reported at -86.8 ppm. researchgate.net

The following table presents expected ¹H and ¹³C NMR chemical shift ranges for this compound.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Pyridine Ring Protons | 7.0 - 8.5 |

| ¹H | Oxime -OH | 9.0 - 12.0 |

| ¹H | Amine -NH₂ | 5.0 - 7.0 |

| ¹³C | Pyridine Ring Carbons | 120 - 150 |

| ¹³C | Amidoxime Carbon (C=N) | 145 - 155 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. rsc.org A common fragmentation pathway for N-oxides involves the loss of an oxygen atom.

Chromatographic Separation and Purity Assessment of this compound Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, quantification, and purity assessment of this compound samples. nih.gov Reversed-phase HPLC is a commonly employed method for the analysis of related polar compounds like pyridinium (B92312) aldoximes. nih.govresearchgate.net

A typical HPLC method would involve:

Stationary Phase: A C18 or C8 reversed-phase column.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like methanol (B129727) or acetonitrile. For compounds with basic nitrogen atoms, an ion-pairing agent may be added to the mobile phase to improve peak shape and retention. nih.gov

Detection: An ultraviolet (UV) absorbance detector is commonly used, set to a wavelength where the compound exhibits strong absorption. nih.gov

This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, enabling accurate purity determination.

Electroanalytical Techniques for Redox Characterization of this compound and its Complexes

Electroanalytical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its metal complexes. nih.govtcd.ie CV provides information on the oxidation and reduction potentials of electroactive species in the molecule. rug.nl

In a typical CV experiment, the potential of a working electrode is scanned linearly with time, and the resulting current is measured. matec-conferences.org For this compound, electroactivity could be associated with the N-oxide functionality, the pyridine ring, or the amidoxime group. The resulting voltammogram can reveal the potentials at which electron transfer reactions occur and whether these processes are reversible or irreversible. researchgate.net The data obtained, such as anodic and cathodic peak potentials, are crucial for understanding the electronic behavior of the molecule and how it changes upon coordination to a metal center. nih.govbu.edu

Single Crystal and Powder X-ray Diffraction for Solid-State Structure Determination of this compound Compounds

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional structure of this compound compounds in the solid state. creative-biostructure.comub.edu

Single Crystal X-ray Diffraction (SC-XRD): SC-XRD provides the most precise and unambiguous structural information. creative-biostructure.compulstec.net By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to determine the exact atomic positions, bond lengths, bond angles, and torsional angles within the molecule. pulstec.net Furthermore, SC-XRD reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding and π–π stacking. nih.gov For the closely related compound Pyridine-4-carboxamidoxime N-oxide, single-crystal analysis has shown that strong O—H⋯O hydrogen bonds form between the oxime oxygen and the N-oxide oxygen, creating layered supramolecular structures. nih.govresearchgate.net

The table below shows crystallographic data for Pyridine-4-carboxamidoxime N-oxide, which serves as a representative example for this class of compounds. researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7932 (3) |

| b (Å) | 18.2393 (16) |

| c (Å) | 9.9488 (9) |

| β (°) | 94.398 (3) |

| Volume (ų) | 684.71 (10) |

| Z | 4 |

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline (powder) samples. azooptics.com It is a powerful tool for phase identification, as the resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. ub.eduresearchgate.net PXRD is used to assess the bulk purity of a synthesized sample and to confirm that the material is a single crystalline phase. researchgate.netresearchgate.net The experimental powder pattern can be compared to a pattern simulated from single-crystal XRD data to verify the identity and purity of the bulk material. researchgate.net

Future Perspectives and Emerging Research Directions for Pyridylamidoxime 1 Oxide

Untapped Potential in Novel Chemical Transformations and Reaction Discovery

The reactivity of Pyridylamidoxime-1-oxide is predicted to be rich and varied, offering significant opportunities for the discovery of new chemical transformations. The pyridine-N-oxide group is known to activate the pyridine (B92270) ring towards both electrophilic and nucleophilic substitution, a feature that could be exploited for the synthesis of novel substituted pyridyl compounds. Furthermore, the amidoxime (B1450833) functionality is a versatile precursor for the synthesis of various heterocyclic systems, such as 1,2,4-oxadiazoles.

Future research could focus on exploring the synergistic or competitive reactivity of these two functional groups. For instance, investigations into intramolecular cyclization reactions could lead to the formation of novel fused heterocyclic systems with potential biological activity. The development of catalytic systems that selectively activate one functional group in the presence of the other would also be a significant area of research, enabling the controlled synthesis of a diverse range of derivatives.

Table 1: Potential Novel Chemical Transformations of this compound

| Reaction Type | Potential Reagents and Conditions | Expected Products | Potential Applications |

| Catalytic C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ru), various coupling partners | Functionalized pyridyl derivatives | Synthesis of complex molecules, drug discovery |

| Cycloaddition Reactions | Dienes, dipolarophiles | Novel heterocyclic scaffolds | Materials science, medicinal chemistry |

| Tandem Reactions | Multi-step one-pot synthesis | Complex polycyclic systems | Efficient synthesis of valuable compounds |

Rational Design and Development of this compound-Based Advanced Materials

The coordination capabilities of both the pyridine-N-oxide and amidoxime groups make this compound an excellent candidate for the rational design of advanced materials. The N-oxide oxygen and the nitrogen and oxygen atoms of the amidoxime group can act as coordination sites for a wide variety of metal ions. This suggests its potential as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The crystal structure of a related compound, pyridine-4-carboxamidoxime N-oxide, reveals a hydrogen-bonded layered structure, indicating a propensity for self-assembly which is a key feature in materials design. researchgate.net

Future work in this area could involve the systematic investigation of its coordination chemistry with different metal ions to produce materials with tailored properties, such as porosity, catalytic activity, and luminescence. The functional groups also offer opportunities for post-synthetic modification of these materials, allowing for the fine-tuning of their properties for specific applications.

Table 2: Potential this compound-Based Advanced Materials

| Material Type | Potential Metal Ions | Potential Properties | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Zn(II), Cu(II), Zr(IV) | High porosity, catalytic activity | Gas storage and separation, catalysis, sensing |

| Coordination Polymers | Lanthanides, transition metals | Luminescence, magnetic properties | Optical devices, data storage |

| Functionalized Polymers | Incorporation into polymer backbones | Enhanced thermal stability, metal ion chelation | Membranes for separation, sensors |

Synergistic Approaches in Multicomponent Systems Involving this compound

The ability of this compound to participate in multiple types of non-covalent interactions, including hydrogen bonding and coordination, makes it an intriguing component for the development of multicomponent systems. In supramolecular chemistry, it could be used as a building block for the assembly of complex architectures through a combination of metal coordination and hydrogen bonding.

Interdisciplinary Research Opportunities for this compound in Bio- and Nanotechnology

The intersection of the chemical properties of this compound with the fields of biology and nanotechnology presents a wealth of interdisciplinary research opportunities. Amidoxime-containing compounds are known to have a range of biological activities, and the pyridine-N-oxide moiety can influence a molecule's pharmacokinetic properties. nih.gov

Table 3: Interdisciplinary Research Opportunities

| Field | Potential Application | Research Focus |

| Medicinal Chemistry | Development of novel therapeutic agents | Synthesis and biological evaluation of derivatives for anticancer, antimicrobial, or anti-inflammatory activity. |

| Drug Delivery | Functionalization of nanoparticles for targeted drug delivery | Covalent or non-covalent attachment to nanoparticles, loading and release studies of therapeutic agents. |

| Biosensors | Development of sensors for biological analytes | Immobilization on sensor surfaces, investigation of binding interactions with specific biomolecules. |

| Nanomaterials | Creation of hybrid nanomaterials with unique properties | Combination with graphene oxide or other nanomaterials for applications in catalysis or electronics. |

常见问题

Q. How can researchers reconcile discrepancies in reported crystallographic data for this compound complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息